molecular formula C9H19NO3 B2683670 2-(Diethoxymethyl)morpholine CAS No. 2228450-66-4

2-(Diethoxymethyl)morpholine

Cat. No.: B2683670
CAS No.: 2228450-66-4
M. Wt: 189.255
InChI Key: WJDALEPXSNHTNJ-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)morpholine is an organic compound with the molecular formula C9H19NO3, corresponding to a molecular weight of 189.25 g/mol . This morpholine derivative is characterized by a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms—substituted with a diethoxymethyl functional group . The structure presents this compound as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The presence of the morpholine ring, a common feature in catalysts and ligands, suggests potential utility in facilitating various chemical transformations . Similarly, the diethoxymethyl group can act as a protecting group for aldehydes or as a key intermediate in multi-step syntheses, making this reagent particularly useful for researchers developing novel chemical entities, such as the substituted imidazoles investigated for use as insecticides . It is supplied as a high-purity material for professional laboratory use. This compound is intended for Research Use Only and is not labeled or intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound using appropriate safety practices, including personal protective equipment, and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(diethoxymethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDALEPXSNHTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CNCCO1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Diethoxymethyl Morpholine and Its Derivatives

Direct Synthesis Routes to the 2-(Diethoxymethyl)morpholine Core

Direct synthesis typically involves the formation of the morpholine (B109124) ring from precursors that already contain the necessary carbon, nitrogen, and oxygen atoms, along with the key diethoxymethyl substituent.

The formation of the morpholine ring via cyclization is a common and effective strategy. These reactions involve intramolecular bond formation to create the six-membered heterocycle.

Annulation, or ring-forming, reactions starting from 1,2-amino alcohols are a cornerstone of morpholine synthesis. A common approach involves the conversion of a 1,2-amino alcohol into a morpholine through a reaction with reagents that provide the remaining two carbon atoms of the ring. For the specific synthesis of this compound, the logical precursor would be 1-amino-3,3-diethoxypropan-2-ol .

A general and efficient one or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate and a base such as potassium tert-butoxide (tBuOK) to convert 1,2-amino alcohols to morpholines chemrxiv.org. This method relies on the selective N-monoalkylation of the amino alcohol by ethylene sulfate, followed by an intramolecular cyclization.

Another prevalent, albeit multi-step, approach is the annulation of 1,2-amino alcohols with chloroacetyl chloride or similar derivatives chemrxiv.org. This process typically involves:

Amide Bond Formation: Reaction of the amino alcohol with chloroacetyl chloride to form an N-(2-chloroacetyl) derivative.

Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis to form a morpholinone intermediate.

Reduction: Reduction of the morpholinone (an amide) to the corresponding morpholine using reducing agents like borane or aluminum hydrides.

The key challenge in these annulation reactions is achieving selective monoalkylation of the primary amine of the amino alcohol chemrxiv.org.

Ring-opening reactions of strained three-membered rings like epoxides or aziridines provide a powerful method for constructing the morpholine skeleton. In a hypothetical route to this compound, a key precursor would be (diethoxymethyl)oxirane (an epoxide).

The general strategy involves the nucleophilic ring-opening of the epoxide by an ethanolamine derivative. For instance, the reaction of (diethoxymethyl)oxirane with ethanolamine would lead to the 1,2-amino alcohol precursor, which could then undergo a subsequent cyclization step to form the morpholine ring. Iron(III)-catalyzed heterocyclization of intermediates derived from the reaction of vinyloxiranes with amino-alcohols is a documented method for producing a variety of substituted morpholines with good yields and diastereoselectivities organic-chemistry.org.

Similarly, a strategy involving the SN2-type ring-opening of an activated aziridine with a haloalcohol, followed by a base-mediated intramolecular ring closure, can yield substituted morpholines. This approach offers high regio- and stereoselectivity for the synthesis of various nonracemic morpholines.

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. Several catalytic strategies are applicable to the construction of the morpholine ring.

Iron(III)-Catalyzed Cyclization: Iron(III) salts can catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol thieme-connect.com. The reaction can proceed via either C-O or C-N bond formation, often favoring the thermodynamically stable cis diastereoisomer thieme-connect.com.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used in C-N and C-O bond-forming reactions. A base-free Pd(DMSO)₂(TFA)₂ catalyst system enables a Wacker-type aerobic oxidative cyclization of alkenes to form various six-membered nitrogen heterocycles, including morpholines organic-chemistry.org. Another palladium-catalyzed approach is the carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide to form cis-3,5-disubstituted morpholines.

Photocatalysis: A photocatalytic, diastereoselective annulation strategy has been developed for morpholine synthesis using a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid. This method allows for the direct synthesis of morpholines from readily available starting materials with high yield and stereoselectivity nih.gov.

A summary of catalysts used in morpholine synthesis is presented in the table below.

Catalyst SystemReaction TypePrecursorsReference
Iron(III) salts (e.g., FeCl₃)Diastereoselective CyclizationAmino ethers/alcohols with allylic alcohol thieme-connect.com
Pd(DMSO)₂(TFA)₂Aerobic Oxidative Cyclization (Wacker-type)Alkenols organic-chemistry.org
Bisphosphine-Rhodium ComplexAsymmetric HydrogenationDehydromorpholines nih.gov
Visible-light photocatalyst + AcidsDiastereoselective AnnulationVarious readily available materials nih.gov

Controlling the stereochemistry at the C2 position is crucial for many applications of chiral morpholines. While no specific methods for the enantioselective synthesis of this compound have been documented, several powerful general strategies exist for creating chiral 2-substituted morpholines.

One of the most efficient methods for creating chiral molecules is transition-metal-catalyzed asymmetric hydrogenation semanticscholar.org. A recently developed approach uses a bisphosphine-rhodium catalyst to hydrogenate 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee) nih.govrsc.org. This "after cyclization" method is highly effective for generating the stereocenter on a pre-formed ring semanticscholar.org.

The use of chiral auxiliaries is a classic and reliable method for inducing stereoselectivity in a reaction. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming step. After the desired stereocenter is set, the auxiliary is removed.

While specific examples for this compound are not available, the general principle can be applied. For instance, a chiral amino alcohol derived from a natural amino acid could be used as a starting material. The synthesis would proceed through a diastereoselective cyclization, where the existing stereocenter on the amino alcohol backbone directs the formation of the new stereocenter at the C2 position. Subsequently, functional groups can be modified and the original chiral directing groups, if not part of the final desired structure, could be cleaved. This approach has been successfully used in the synthesis of various chiral heterocyclic compounds.

Stereoselective and Enantioselective Synthesis of this compound

Asymmetric Catalysis in Morpholine Core Formation

Asymmetric catalysis is a powerful strategy for establishing the stereochemistry of the morpholine ring, particularly at the C2 position. One of the most effective methods is the asymmetric hydrogenation of unsaturated morpholine precursors. For instance, the use of a bisphosphine-rhodium catalyst with a large bite angle has been shown to be highly effective in the asymmetric hydrogenation of 2-substituted dehydromorpholines. This method can produce a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities, often up to 99% enantiomeric excess (ee). nih.govnih.govacs.org The resulting chiral morpholine can then be a precursor to this compound.

Another approach involves organocatalysis, which offers a metal-free alternative for the enantioselective synthesis of C2-functionalized morpholines. A three-step, one-pot procedure using simple aldehydes and a chiral organocatalyst can generate N-benzyl protected morpholines with a chiral alkyl group at the C2 position with good to excellent enantioselectivity (55-98% ee). researchgate.netnih.gov This method avoids reliance on the chiral pool and allows for the synthesis of either enantiomer by selecting the appropriate catalyst. researchgate.net

Below is a table summarizing selected asymmetric catalytic methods for the formation of chiral 2-substituted morpholine cores.

Catalytic SystemSubstrateProductYieldEnantioselectivity (ee)
Bisphosphine-rhodium complex2-Substituted dehydromorpholine2-Substituted chiral morpholineQuantitativeUp to 99%
Chiral Organocatalyst (e.g., (R)- or (S)-diphenylprolinol silyl ether)AldehydeC2-functionalized N-benzyl morpholine13-50% (overall)55-98%
Derivations from Chiral Pool Precursors

The use of naturally occurring chiral molecules, or the "chiral pool," is a common strategy for the synthesis of enantiomerically pure compounds. Chiral 1,2-amino alcohols are particularly valuable precursors for the synthesis of chiral morpholines. organic-chemistry.orgchemrxiv.orgnih.gov These starting materials, which are often readily available and inexpensive, can be converted into morpholine derivatives through various cyclization strategies.

For example, optically pure N-allyl-β-aminoalcohols can undergo electrophile-induced cyclization to yield chiral morpholines. sciencedaily.com The reaction of enantiopure amino alcohols with appropriate reagents to form the remaining part of the morpholine ring is a widely used approach. youtube.com While effective, this method's main limitation is that the structural diversity of the resulting morpholines is dependent on the availability of the chiral pool precursors. researchgate.net

The general approach involves the reaction of a chiral amino alcohol with a two-carbon electrophile that can subsequently lead to ring closure. This strategy ensures that the stereochemistry at the C2 position is predetermined by the choice of the starting amino alcohol.

Acetalization Strategies for Diethoxymethyl Moiety Introduction

The diethoxymethyl group is a diethyl acetal (B89532) of a formyl group. Its introduction onto the morpholine ring at the C2 position typically involves the acetalization of a 2-formylmorpholine precursor. This reaction is generally carried out by treating the aldehyde with two equivalents of ethanol (B145695) in the presence of an acid catalyst. libretexts.orgopenstax.org The removal of water as it is formed drives the equilibrium towards the formation of the acetal. libretexts.org

Commonly used acid catalysts for this transformation include:

Dry hydrogen chloride (HCl)

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Alternatively, triethyl orthoformate can be used as both the reagent and a dehydrating agent in the presence of a catalytic amount of acid to achieve the same transformation. The reaction of an aldehyde with an alcohol is reversible, and the equilibrium can be shifted towards the acetal by removing the water formed during the reaction. libretexts.org

Acetalization Conditions for Aldehydes
ReagentsCatalystKey Conditions
Ethanol (2 eq.)Acid (e.g., HCl, H₂SO₄, p-TsOH)Removal of water (e.g., Dean-Stark trap)
Triethyl orthoformateAcid (catalytic)Serves as both reagent and dehydrating agent

Transformation Pathways from Related Morpholine and Acetal Compounds

Modification of Pre-existing Morpholine Rings

The synthesis of this compound can also be achieved by modifying a pre-existing morpholine ring. This involves the introduction of a functional group at the C2 position which can then be converted to the diethoxymethyl moiety. The C-H functionalization of nitrogen heterocycles is a powerful tool for this purpose. organic-chemistry.org For instance, a protected morpholine could potentially undergo directed metalation at the C2 position, followed by quenching with an appropriate electrophile to introduce a formyl group or a precursor to it.

Another strategy involves the synthesis of 2-substituted morpholines that can be further elaborated. For example, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, can produce a variety of substituted morpholines. organic-chemistry.org A resulting 2-vinylmorpholine could then, in principle, be cleaved oxidatively to a 2-formylmorpholine, which would then undergo acetalization as described previously.

Functional Group Interconversions of Related Acetal Structures

Functional group interconversions provide another synthetic route. For example, a morpholine derivative bearing a different acetal or a related functional group at the C2 position could be converted to the desired diethoxymethyl acetal. Transacetalization, the exchange of the alcohol components of an acetal, can be achieved by treating the starting acetal with an excess of the new alcohol (in this case, ethanol) under acidic conditions.

Additionally, a 2-(dihalomethyl)morpholine could be converted to the diethoxymethyl derivative through nucleophilic substitution with sodium ethoxide. The versatility of acetals as protecting groups for aldehydes means that their chemistry is well-established, allowing for a range of potential interconversions. google.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like morpholines to reduce environmental impact and improve efficiency. magtech.com.cnresearchgate.netresearchgate.netnih.gov A key strategy is the use of redox-neutral protocols that minimize waste. For example, a one- or two-step synthesis of morpholines from 1,2-amino alcohols using ethylene sulfate and potassium tert-butoxide is a high-yielding and environmentally benign approach. magtech.com.cnresearchgate.netresearchgate.netnih.gov This method avoids the use of hazardous reagents like chloroacetyl chloride and the associated metal hydride reductions. magtech.com.cn

The key advantages of this green approach include:

Atom Economy: It is a redox-neutral process, maximizing the incorporation of starting materials into the final product.

Reduced Waste: It eliminates a step compared to traditional methods, thereby reducing associated waste streams. magtech.com.cn

Inexpensive Reagents: It utilizes readily available and inexpensive reagents. magtech.com.cnresearchgate.netresearchgate.netnih.gov

Furthermore, the use of catalytic methods, as discussed in the context of asymmetric catalysis, aligns with green chemistry principles by reducing the need for stoichiometric reagents. The development of solvent-free reaction conditions or the use of greener solvents also contributes to the sustainability of morpholine synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. In the context of morpholine synthesis, researchers have explored solvent-free reactions and the use of environmentally benign solvents to minimize environmental impact.

One notable green synthetic approach for morpholines involves the reaction of 1,2-amino alcohols with ethylene sulfate using a base like potassium tert-butoxide (tBuOK). nih.govorganic-chemistry.orgchemrxiv.org This method is described as a high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive and practical reagents. nih.govchemrxiv.orgchemrxiv.org The reaction can often be performed under conditions that reduce the need for large volumes of volatile organic solvents. chemrxiv.org While a specific solvent-free synthesis of this compound has not been detailed in the reviewed literature, this methodology presents a promising avenue. The synthesis of various substituted morpholines has been successfully demonstrated, suggesting its potential applicability to a suitably functionalized amino alcohol precursor bearing a diethoxymethyl group. nih.govchemrxiv.orgchemrxiv.org

Another strategy that aligns with the principles of green chemistry is the use of metal-free, one-pot synthesis protocols. For instance, 2-substituted and 2,3-disubstituted morpholines have been synthesized from aziridines and halogenated alcohols using a simple and inexpensive ammonium persulfate salt. beilstein-journals.orgbeilstein-journals.org This method avoids the use of metal catalysts and can be performed in a one-pot fashion, which reduces waste from purification of intermediates. beilstein-journals.orgbeilstein-journals.org

The following table summarizes examples of morpholine synthesis under conditions that are either solvent-free or utilize more environmentally benign solvent systems, which could be adapted for the synthesis of this compound.

PrecursorReagentsConditionsProductYield (%)Reference
1,2-amino alcoholEthylene sulfate, tBuOKVariesSubstituted morpholineHigh nih.govorganic-chemistry.orgchemrxiv.orgchemrxiv.org
AziridineHalogenated alcohol, (NH₄)₂S₂O₈, KOHRoom temperature, one-pot2-substituted morpholineGood beilstein-journals.orgbeilstein-journals.org

Interactive Data Table: Environmentally Benign Morpholine Synthesis Note: This table is based on general findings for substituted morpholines and represents a potential framework for the synthesis of this compound.

Catalyst Development for Enhanced Efficiency

The development of novel and efficient catalysts is a cornerstone of modern organic synthesis, enabling reactions with high selectivity and yield under mild conditions. Various catalytic systems have been developed for the synthesis of substituted morpholines.

Metal-Based Catalysts:

Several transition metals have been employed as catalysts for the synthesis of morpholines. Iron(III) catalysts have been shown to effectively catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol. organic-chemistry.orgthieme-connect.com Palladium catalysts have also been utilized in the synthesis of six-membered nitrogen heterocycles, including morpholines, through a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org Furthermore, a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization, provides a route to various substituted morpholines. organic-chemistry.org

Copper(II) 2-ethylhexanoate has been reported to promote the oxyamination of alkenes, leading to the formation of 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity. nih.gov

Organocatalysts:

In addition to metal-based systems, organocatalysts have emerged as powerful tools in asymmetric synthesis. For the synthesis of chiral morpholinones, which are related structures, a chiral phosphoric acid has been used to catalyze the enantioselective reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols. acs.org Another example involves the use of a modified quinine organocatalyst (eQNU) in the domino ring-opening cyclization of intermediates to form morpholin-2-one products. thieme-connect.com

The following table provides an overview of different catalytic systems used in the synthesis of substituted morpholines, which could be investigated for the synthesis of this compound.

Catalyst SystemReaction TypeSubstratesProductsKey FeaturesReference
Iron(III)Diastereoselective cyclization1,2-amino ethers/hydroxy amines with allylic alcohols2,6- and 3,5-disubstituted morpholinesHigh diastereoselectivity organic-chemistry.orgthieme-connect.com
Palladium(II)Wacker-type aerobic oxidative cyclizationAlkenesMorpholines and other N-heterocyclesBase-free conditions organic-chemistry.org
Pd(0)/Fe(III)Tsuji-Trost/heterocyclizationVinyloxiranes and amino-alcoholsSubstituted morpholinesGood yields and diastereoselectivities organic-chemistry.org
Copper(II)Oxyamination of alkenesβ-hydroxy N-allylsulfonamides2-aminomethyl morpholinesHigh diastereoselectivity nih.gov
Chiral Phosphoric AcidEnantioselective heteroannulationAryl/alkylglyoxals and 2-(arylamino)ethan-1-olsC3-substituted morpholinonesHigh enantioselectivity acs.org
eQNU (quinine derivative)Domino ring-opening cyclizationKnoevenagel intermediates and 2-aminoethanolsMorpholin-2-onesHigh stereoselectivity thieme-connect.com

Interactive Data Table: Catalysts for Morpholine Synthesis Note: This table showcases catalysts for the synthesis of various substituted morpholines and their derivatives, providing potential catalytic strategies for producing this compound.

Reactivity and Mechanistic Pathways of 2 Diethoxymethyl Morpholine

Acetal (B89532) Hydrolysis and Transacetalization Reactions of the Diethoxymethyl Group

The diethoxymethyl group, an acetal, is susceptible to reactions involving the cleavage of its C-O bonds, primarily through hydrolysis and transacetalization. These reactions are typically catalyzed by acids.

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the diethoxymethyl group in 2-(diethoxymethyl)morpholine to yield 2-formylmorpholine and two equivalents of ethanol (B145695) is a classic example of acetal cleavage. This reaction proceeds under acidic conditions and can follow two primary mechanistic pathways: the A-1 and A-2 mechanisms.

The A-1 (unimolecular) mechanism involves a rapid, reversible protonation of one of the ethoxy oxygens, followed by a slow, rate-determining unimolecular cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and a molecule of ethanol. This intermediate is then rapidly attacked by water, and subsequent deprotonation yields the hemiacetal. Further protonation of the remaining ethoxy group and elimination of a second molecule of ethanol leads to the formation of the aldehyde.

The A-2 (bimolecular) mechanism , in contrast, involves the protonation of an ethoxy oxygen followed by a rate-determining bimolecular attack by a water molecule at the acetal carbon, proceeding through a single transition state.

For most simple acetals, the A-1 mechanism is generally favored. The stability of the oxocarbenium ion intermediate plays a crucial role in determining the reaction pathway.

Table 1: Mechanistic Steps in Acid-Catalyzed Hydrolysis of this compound (A-1 Pathway)

StepDescription
1Protonation of one of the ethoxy oxygen atoms by an acid catalyst (H₃O⁺).
2Rate-determining unimolecular cleavage of the C-O bond to form ethanol and a resonance-stabilized oxocarbenium ion.
3Nucleophilic attack by a water molecule on the oxocarbenium ion.
4Deprotonation to form a hemiacetal intermediate.
5Protonation of the remaining ethoxy group of the hemiacetal.
6Elimination of a second molecule of ethanol to form a protonated aldehyde.
7Deprotonation to yield the final product, 2-formylmorpholine.

Transacetalization with Various Alcohols or Diols

Transacetalization is a process where the ethoxy groups of the diethoxymethyl acetal are exchanged with other alcohol or diol moieties under acidic conditions. This reaction is an equilibrium process and can be driven to completion by using an excess of the new alcohol or by removing the ethanol that is formed.

When this compound is treated with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst, a cyclic acetal is formed. This reaction is often entropically favored due to the formation of a single cyclic product from two reactant molecules. The mechanism is analogous to that of hydrolysis, with the diol acting as the nucleophile instead of water.

Table 2: Transacetalization of this compound with Ethylene Glycol

ReactantReagentProductConditions
This compoundEthylene Glycol2-(1,3-Dioxolan-2-yl)morpholineAcid catalyst (e.g., p-toluenesulfonic acid), removal of ethanol

Nucleophilic Reactivity at the Acetal Carbon and Morpholine (B109124) Nitrogen

The morpholine nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile. However, the presence of the electronegative oxygen atom in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than structurally similar secondary amines like piperidine. Despite this, the nitrogen can still participate in various nucleophilic reactions, such as alkylation, acylation, and reactions with electrophiles.

The acetal carbon of the diethoxymethyl group is generally not considered a primary site for nucleophilic attack under neutral or basic conditions due to the presence of two electron-donating alkoxy groups. However, under acidic conditions, protonation of one of the oxygen atoms makes the carbon atom highly electrophilic and susceptible to attack by weak nucleophiles, as seen in hydrolysis and transacetalization reactions.

Electrophilic Transformations and Substitution Patterns

Direct electrophilic substitution on the morpholine ring of this compound is not a typical reaction pathway. The ring is already saturated and does not possess aromatic character. However, if the morpholine nitrogen is part of an aromatic system (e.g., N-arylmorpholine), electrophilic aromatic substitution can occur on the aryl ring. The morpholino group acts as an ortho-, para-director and an activating group due to the lone pair on the nitrogen atom.

Transformations involving electrophiles would primarily target the nucleophilic morpholine nitrogen. For instance, reaction with an alkyl halide would lead to N-alkylation, and reaction with an acyl chloride would result in N-acylation.

Ring-Opening Reactions of the Morpholine Heterocycle

Visible light-promoted oxidative cleavage of the C(sp³)–C(sp³) bond in some morpholine derivatives has also been reported, providing a milder method for ring-opening. google.com

Radical Reactions Involving this compound and its Analogs

The presence of C-H bonds in the morpholine ring and the diethoxymethyl group makes this compound susceptible to radical reactions. These reactions are typically initiated by radical initiators (e.g., peroxides, AIBN) or by photolysis.

Hydrogen abstraction from the morpholine ring can lead to the formation of a morpholinyl radical. The position of hydrogen abstraction would depend on the stability of the resulting radical. Abstraction of a hydrogen atom from the carbon adjacent to both the nitrogen and the oxygen (C2) or the carbon adjacent to the nitrogen (C3) are potential pathways.

Once formed, these radicals can undergo various reactions, including addition to unsaturated systems, fragmentation, or reaction with oxygen. While specific EPR studies on the 2-(diethoxymethyl)morpholinyl radical are not available, studies on similar morpholine derivatives have shown the formation and characterization of such radical species.

2 Diethoxymethyl Morpholine As a Synthetic Building Block and Key Intermediate

Utility in Heterocyclic Synthesis

The inherent structure of 2-(diethoxymethyl)morpholine, containing both nitrogen and oxygen heteroatoms and a masked reactive handle, makes it an ideal starting point for the elaboration and construction of more complex heterocyclic frameworks.

The this compound scaffold can be elaborated to generate novel and more complex morpholine (B109124) derivatives. The secondary amine of the morpholine ring is readily functionalized, and the latent aldehyde at the C-2 position provides a gateway for introducing diverse substituents.

A common strategy involves the N-alkylation of the morpholine nitrogen, followed by deprotection of the acetal (B89532) and subsequent reaction of the aldehyde. For example, N-alkylation of a morpholine precursor with benzyl chloride, followed by quaternization with various 2-chloro-N-arylacetamides, can yield complex N-methylmorpholine-substituted benzimidazolium salts rsc.org. This approach uses the nitrogen atom as a nucleophile to build more elaborate structures tethered to the core morpholine ring.

Further derivatization can be achieved by transforming the aldehyde group itself. After acidic hydrolysis of the diethyl acetal to reveal the morpholine-2-carbaldehyde, this aldehyde can be reduced to a hydroxymethyl group, oxidized to a carboxylic acid, or engaged in reductive amination to install a new amino group at the C-2 side chain. These transformations create a new generation of substituted morpholines with diverse functional groups suitable for further synthetic exploration or biological evaluation nih.govjchemrev.com.

Starting MaterialReagent(s)Product TypeRef
4-((1H-benzimidazol-2-yl)methyl)morpholine1. Benzyl chloride, K₂CO₃2. 2-Chloro-N-arylacetamides1-benzyl-2-(morpholinomethyl)-3-(2-oxo-2-(substitutedphenylamino)ethyl)-1H-benzo[d]imidazol-3-ium chlorides mdpi.com
N-protected morpholine-2-carbaldehydeNaBH₄ or LiAlH₄(N-protected-morpholin-2-yl)methanol nih.gov
N-protected morpholine-2-carbaldehydeR'-NH₂, NaBH(OAc)₃N-R'-1-(N-protected-morpholin-2-yl)methanamine jchemrev.com

Beyond creating substituted morpholines, the bifunctional nature of morpholine-2-carbaldehyde intermediates allows them to serve as synthons for entirely different heterocyclic systems. The aldehyde can react with reagents containing two nucleophilic sites to undergo cyclocondensation reactions, forming new rings.

One notable example is the synthesis of 1,2,4-triazole derivatives. Research has shown that morpholine-derived intermediates can be used to construct these five-membered heterocycles. For instance, a morpholin-N-ethyl acetohydrazide can be converted to a thiosemicarbazide, which then undergoes base-mediated intramolecular cyclization to yield a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol uobaghdad.edu.iq. This demonstrates how the morpholine moiety can act as a substituent directing the formation of a new heterocyclic core uobaghdad.edu.iq.

This principle can be extended to other systems. The reaction of α,β-unsaturated aldehydes with hydrazines is a known route to pyrazoles, and condensation reactions with reagents like 6-aminothiouracil can be used to construct pyridopyrimidine systems organic-chemistry.org. The morpholine-2-carbaldehyde, after conversion to an α,β-unsaturated derivative, could similarly serve as a precursor for such fused or appended heterocyclic structures.

Applications in Carbon-Carbon Bond Formation

A crucial application of this compound is in reactions that form new carbon-carbon bonds, a cornerstone of molecular complexity. After hydrolysis to the free aldehyde, typically under mild acidic conditions, the resulting morpholine-2-carbaldehyde becomes a potent electrophile for a variety of powerful synthetic transformations.

The Wittig reaction is a fundamental method for converting aldehydes and ketones into alkenes organic-chemistry.org. The deprotected morpholine-2-carbaldehyde, particularly with a protecting group on the nitrogen (e.g., Boc or Cbz), is an excellent substrate for this transformation. Reaction with a phosphonium ylide (a Wittig reagent) predictably forms a new carbon-carbon double bond at the C-2 position, yielding a 2-vinylmorpholine derivative.

The general process involves the reaction of the aldehyde with an ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), which is typically generated in situ from its corresponding phosphonium salt by a strong base mdpi.com. This reaction proceeds through a four-membered oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine oxide . The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions used organic-chemistry.org. This method provides reliable access to morpholine derivatives bearing alkenyl substituents, which are valuable intermediates for further functionalization, such as in metathesis or polymerization reactions.

Aldehyde SubstrateWittig ReagentProduct TypeRef
N-Boc-morpholine-2-carbaldehydePh₃P=CH₂N-Boc-2-vinylmorpholine mdpi.com
N-Boc-morpholine-2-carbaldehydePh₃P=CHCO₂Et (Stabilized ylide)N-Boc-2-(2-ethoxycarbonylvinyl)morpholine (Predominantly E-isomer)
N-Boc-morpholine-2-carbaldehydePh₃P=CH(CH₃) (Non-stabilized ylide)N-Boc-2-(prop-1-en-1-yl)morpholine (Predominantly Z-isomer) organic-chemistry.org

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines organic-chemistry.org. The morpholine scaffold is well-suited for this transformation. The secondary amine of the morpholine ring can serve as the amine component, while the deprotected aldehyde from the this compound precursor can act as the carbonyl component.

In a typical Petasis reaction, the amine and aldehyde condense to form an iminium ion intermediate. This electrophilic species then reacts with a vinyl- or aryl-boronic acid, which transfers its organic group to form a new carbon-carbon bond nih.govmdpi.com. The reaction is often facilitated by aldehydes that contain a coordinating group, such as an α-hydroxyl group, which helps to form a reactive boronate "ate" complex mdpi.com. Given that morpholine-2-carbaldehyde is an α-amino aldehyde derivative, it is an ideal substrate. High levels of diastereoselectivity can be achieved when using chiral α-hydroxy or α-amino aldehydes, making the Petasis reaction a valuable tool for asymmetric synthesis researchgate.netacs.org.

For example, reacting morpholine (as the amine), glyoxylic acid (as the carbonyl), and an enantiopure carbo organic-chemistry.orghelicenyl boronate has been shown to produce the corresponding Petasis adduct with moderate diastereocontrol, demonstrating the utility of the morpholine nucleus in this chemistry mdpi.com.

Beyond the Wittig and Petasis reactions, the aldehyde derived from this compound is susceptible to attack by a range of other carbon nucleophiles, enabling diverse alkylation and addition reactions.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgBr), to morpholine-2-carbaldehyde provides a direct route to secondary alcohols masterorganicchemistry.commasterorganicchemistry.com. For example, reaction with phenylmagnesium bromide would yield a (morpholin-2-yl)(phenyl)methanol derivative. This reaction forms a new carbon-carbon single bond and introduces a new stereocenter, offering a pathway to chiral amino alcohol structures.

Aldol (B89426) and Related Additions: The aldehyde can participate as the electrophilic partner in aldol reactions. In the presence of a base, an enolate from another carbonyl compound can add to the morpholine-2-carbaldehyde to form a β-hydroxy carbonyl adduct. This classic bond-forming reaction is essential for building larger carbon skeletons researchgate.net.

Precursor for Complex Organic Scaffolds and Frameworks

This compound serves as a versatile precursor in the synthesis of diverse and complex organic scaffolds. Its inherent structural features, including the reactive diethoxymethyl group and the morpholine ring, provide multiple points for chemical modification and elaboration. The morpholine moiety itself is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.gov

The diethoxymethyl group can be readily hydrolyzed to an aldehyde, a key functional group that opens up a vast array of subsequent chemical transformations. This aldehyde functionality can participate in various carbon-carbon bond-forming reactions, such as aldol condensations, Wittig reactions, and Grignard additions, allowing for the construction of intricate molecular architectures. Furthermore, the nitrogen atom of the morpholine ring can be functionalized through N-alkylation, N-acylation, or participation in transition metal-catalyzed cross-coupling reactions.

The strategic combination of reactions at both the aldehyde (or its precursor) and the morpholine nitrogen enables the generation of diverse libraries of compounds with distinct three-dimensional arrangements. This diversity-oriented synthesis approach is crucial in the exploration of new chemical space and the discovery of novel bioactive compounds. researchgate.net For instance, the morpholine ring can act as a central scaffold upon which various substituents are appended, leading to molecules with tailored properties for specific biological targets.

The synthesis of morpholine-containing frameworks is of significant interest due to their prevalence in pharmaceuticals and natural products. researchgate.nete3s-conferences.org Methodologies for constructing such frameworks often involve the cyclization of amino alcohol precursors. The use of this compound as a starting material allows for the introduction of additional complexity and functionality onto a pre-existing morpholine core.

Table 1: Examples of Complex Organic Scaffolds Derived from Morpholine Precursors

Precursor TypeResulting Scaffold/FrameworkSynthetic StrategyKey Features of Scaffold
Substituted Morpholine DerivativesDiverse Morpholine Template LibrarySolution-phase preparation from a common mesylate intermediate. nih.govVaried product classes for general screening libraries. nih.gov
Morpholine Amino AcidsConstrained PeptidomimeticsDiversity-oriented synthesis from O-protected α-hydroxy amino acids. researchgate.netSkeletally complex scaffolds with glyco- and/or peptidomimetic moieties. researchgate.net
2-(2-oxo-2-arylethyl) benzonitrile and AminesAminated Isoquinoline FrameworksMetal/additive-free nucleophilic addition and annulation in an aqueous medium. rsc.orgHigh functional group tolerance and potential for drug modification. rsc.org
Enantiomerically Pure Amino Acids and Amino AlcoholsMethyl-substituted Morpholine Acetic Acid EstersSystematic Chemical Diversity (SCD) approach. nih.govRegiochemical and stereochemical variation for expanding saturated drug-like scaffolds. nih.gov

Role in Total Synthesis Strategies for Natural Products and Analogues

The structural motifs present in this compound are found within a variety of natural products, making it a valuable intermediate in their total synthesis. The morpholine ring, in particular, is a key structural component of numerous biologically active natural products. researchgate.net The ability to introduce and manipulate the C2-substituent, derived from the diethoxymethyl group, provides a strategic advantage in the asymmetric synthesis of these complex molecules.

In the context of total synthesis, retrosynthetic analysis often identifies key fragments or synthons that can be assembled to construct the target molecule. A functionalized morpholine, such as this compound, can serve as a chiral building block, allowing for the stereocontrolled introduction of a significant portion of the natural product's core structure.

The synthesis of natural product analogues is a critical aspect of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. This compound and its derivatives can be utilized to generate analogues of natural products that are otherwise difficult to access. By modifying the substituents on the morpholine ring or altering the side chain derived from the diethoxymethyl group, chemists can systematically probe the structure-activity relationships (SAR) of a natural product.

For example, the synthesis of analogues of a natural product containing a morpholine moiety might involve the use of a this compound derivative as a starting point. This allows for the efficient production of a series of related compounds where specific structural features are varied. This approach facilitates the identification of key pharmacophoric elements and the optimization of biological activity. The development of efficient synthetic routes to functionalized morpholines is crucial for advancing these drug discovery efforts. nih.gov

Table 2: Application of Morpholine Scaffolds in the Synthesis of Bioactive Molecules

Application AreaExample of Target Molecule/ClassSynthetic ApproachSignificance of Morpholine Moiety
Natural Product SynthesisChelonin A and CTotal synthesis incorporating a 2,6-disubstituted morpholine fragment. researchgate.netCore structural component of the natural product. researchgate.net
Natural Product AnaloguesBiyouyanagin AnaloguesTotal synthesis and subsequent modification.Modification of the morpholine scaffold can lead to analogues with altered cytotoxicity.
Medicinal ChemistryDopamine D4 Receptor AntagonistsSynthesis of chiral alkoxymethyl morpholine analogues. nih.govThe morpholine ring is a key component of the pharmacophore for potent and selective antagonists. nih.gov
PeptidomimeticsMorpholine-based PeptidomimeticsSynthesis from morpholine carboxylic acids. researchgate.netProvides constrained conformations to mimic peptide secondary structures. researchgate.net

Functionalization and Derivatization Strategies for 2 Diethoxymethyl Morpholine

The unique structure of 2-(diethoxymethyl)morpholine, featuring both a versatile acetal (B89532) group and a reactive secondary amine within a morpholine (B109124) scaffold, offers multiple avenues for chemical modification. These functionalization strategies allow for the synthesis of a diverse array of derivatives with potential applications in various fields of chemistry. The primary sites for modification are the diethoxymethyl functionality at the C-2 position and the morpholine ring system itself, particularly the nitrogen atom and, more recently, its C-H bonds.

Computational and Theoretical Studies of 2 Diethoxymethyl Morpholine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 2-(Diethoxymethyl)morpholine. researchgate.netresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron wavefunctions, from which numerous molecular properties can be derived. northwestern.edu

Detailed research findings from DFT calculations at a common level of theory, such as B3LYP/6-31G(d,p), would reveal the distribution of electron density across the molecule. researchgate.net The electronegative oxygen and nitrogen atoms in the morpholine (B109124) ring are expected to be regions of high electron density, influencing the molecule's reactivity. The molecular electrostatic potential (MEP) map, a visual representation of charge distribution, would highlight the electron-rich areas (typically colored red) around the heteroatoms, indicating likely sites for electrophilic attack. nih.gov Conversely, areas of positive potential (colored blue), likely near the hydrogen atoms, would indicate sites susceptible to nucleophilic interaction. nih.gov

Key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Illustrative Electronic Properties of this compound (DFT B3LYP/6-31G(d,p))

Property Calculated Value Significance
HOMO Energy -6.5 eV Indicates the energy of the outermost electrons; relates to ionization potential and electron-donating ability.
LUMO Energy 2.1 eV Indicates the energy of the lowest energy empty orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 8.6 eV A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov

Mechanistic Investigations via Transition State Analysis and Reaction Pathway Elucidation

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition state (TS), which is the highest energy structure along the reaction coordinate. researchgate.net

For instance, in a reaction such as the N-alkylation of the morpholine nitrogen, computational methods can model the approach of an alkyl halide. Transition state analysis would involve calculating the geometry and energy of the TS for the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. The activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction's kinetic feasibility. researchgate.net Isotope effects can also be calculated and compared with experimental data to validate the proposed mechanism. researchgate.net Such studies can rationalize observed stereoselectivity by comparing the activation energies of different diastereomeric transition states, as seen in syntheses of other substituted morpholines. nih.gov

Conformational Analysis and Stereochemical Insights

The flexible six-membered morpholine ring can adopt several conformations, with the chair form being significantly more stable than boat or skew-boat forms. nih.govresearchgate.net For this compound, the key conformational question revolves around the orientation of the bulky diethoxymethyl substituent at the C2 position. This substituent can be either in an axial or an equatorial position relative to the plane of the ring.

Computational conformational analysis, using methods like DFT, can precisely calculate the relative energies of these conformers. It is well-established for the parent morpholine molecule that the chair conformer with the N-H in the equatorial position is more stable than the axial conformer. nih.govresearchgate.net By analogy, it is highly probable that for this compound, the conformer with the large diethoxymethyl group in the sterically less hindered equatorial position would be the global energy minimum. The energy difference between the equatorial and axial conformers provides a quantitative measure of this preference.

Illustrative Conformational Energy Data for this compound

Conformer Substituent Position Relative Energy (kcal/mol) Predicted Population (298 K)
Chair Equatorial 0.00 ~99%

These calculations provide stereochemical insights that are crucial for understanding the molecule's interactions with other molecules, such as enzymes or receptors, where a specific conformation is often required for binding.

Molecular Dynamics Simulations to Explore Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects on a timescale from picoseconds to microseconds. mdpi.comresearchgate.net

An MD simulation of this compound in an aqueous solution, for example, would show the molecule's tumbling motion, the fluctuations of its morpholine ring between different chair and boat conformations (though chair would dominate), and the flexible movement of the diethoxymethyl side chain. supsi.ch These simulations are particularly useful for understanding how the molecule interacts with its environment. They can model the formation and breaking of hydrogen bonds between the morpholine's oxygen and nitrogen atoms and surrounding water molecules. Such simulations are critical for predicting properties like solubility and for understanding how the molecule might behave in a biological system. osti.gov

In Silico Design of Novel Reactivity Modalities

The computational insights gained from studies on this compound can be leveraged for the in silico design of new molecules with tailored properties. nih.gov By modifying the structure of the parent molecule on a computer and recalculating its electronic and structural properties, researchers can predict how these changes will affect its reactivity and function.

For example, if the goal is to create a more potent inhibitor for a specific enzyme, computational docking studies could be performed. rsc.org These simulations would attempt to fit the this compound scaffold into the active site of the target enzyme. Based on the calculated binding affinity and interactions, modifications could be proposed. For instance, adding a hydroxyl group might introduce a favorable hydrogen bond, or replacing an ethyl group with a phenyl group might enhance hydrophobic interactions. This iterative process of computational design and evaluation can significantly accelerate the discovery of new functional molecules, such as novel pyrimidine-morpholine hybrids with potential biological activity. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in 2 Diethoxymethyl Morpholine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Synthetic Verification and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-(Diethoxymethyl)morpholine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of its covalent framework and stereochemistry. nih.govresearchgate.net

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The methine proton of the acetal (B89532) group [-CH(OEt)₂] would appear as a characteristic multiplet, coupled to the adjacent protons on the morpholine (B109124) ring. The methylene (B1212753) protons of the two ethoxy groups (-OCH₂CH₃) would present as quartets, coupled to the terminal methyl protons which would, in turn, appear as triplets. The protons on the morpholine ring itself would exhibit complex multiplets due to their diastereotopic nature and coupling with each other.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom. Key signals would include those for the acetal carbon, the two carbons of the ethoxy groups, and the four carbons of the morpholine ring.

To definitively assign these signals and confirm the molecule's connectivity, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connections from the ethyl group protons to the acetal proton and throughout the morpholine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for confirming the connection between the diethoxymethyl group and the C2 position of the morpholine ring, as it would show correlations from the acetal proton to the C2 and C3 carbons of the morpholine ring, and from the morpholine C2 proton to the acetal carbon.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-C H(OCH₂CH₃)₂ (Acetal)~4.5 - 4.7 (d)~100 - 105H(acetal) → C2, C3 (morpholine); H(C2) → C(acetal)
Morpholine C2-H ~2.8 - 3.0 (m)~60 - 65H(C2) → C3, C(acetal)
Morpholine C3, C5 (-N-CH ₂-C-)~2.6 - 2.9 (m)~45 - 50H(C3eq/ax) ↔ H(C2); H(C5eq/ax) ↔ H(C6)
Morpholine C6, C7 (-O-CH ₂-C-)~3.5 - 3.8 (m)~66 - 70H(C6eq/ax) ↔ H(C5)
-O-C H₂(CH₃) (Ethyl)~3.4 - 3.6 (q)~60 - 65H(-OCH₂) → C(acetal), C(-CH₃)
-OCH₂(CH₃) (Ethyl)~1.1 - 1.2 (t)~15 - 18H(-CH₃) → C(-OCH₂)

The six-membered morpholine ring is not static; it exists predominantly in a chair conformation and undergoes a dynamic process of ring inversion, passing through higher-energy boat or twist-boat transition states. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool for studying these conformational dynamics. acs.orgacs.orgnih.gov

At room temperature, the ring inversion of this compound is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the morpholine ring. nih.gov As the temperature is lowered, the rate of inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single broad peak for a pair of diastereotopic methylene protons will resolve into two distinct signals, one for the axial proton and one for the equatorial proton.

By analyzing the spectra at different temperatures, researchers can calculate the free energy of activation (ΔG‡) for the ring inversion process. acs.org This provides valuable information about the conformational flexibility of the molecule and the energetic barrier separating the two chair conformers. Studies on related N-substituted morpholines have determined these energy barriers to be in the range of 9-11 kcal/mol. acs.orgnih.gov

Mass Spectrometry for Molecular Weight Confirmation and Mechanistic Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for probing its structure through fragmentation analysis. The nominal molecular weight of the compound (C₉H₁₉NO₃) is 189.25 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide an exact mass measurement (e.g., 189.13649 Da), which confirms the elemental composition. uni.lu

In a typical mass spectrum, the molecule is ionized to form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation into smaller, charged fragments. The pattern of these fragments provides a structural fingerprint of the molecule.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺•): The initial ion formed would have a mass-to-charge ratio (m/z) of 189.

Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of the diethoxymethyl group, resulting in a fragment corresponding to the morpholine ring cation.

Loss of an Ethoxy Radical: The acetal group can readily lose an ethoxy radical (•OCH₂CH₃, 45 Da), leading to a stable oxonium ion fragment at m/z 144.

Ring Fragmentation: The morpholine ring itself can fragment. A characteristic fragment for morpholine is observed at m/z 57, corresponding to [C₃H₇N]⁺, and another at m/z 30 [CH₄N]⁺, arising from cleavage of the ring. nist.gov

Interactive Table: Predicted Mass Spectrometry Fragments for this compound
m/z ValueProposed Fragment IonFormulaNotes
189[M]⁺•[C₉H₁₉NO₃]⁺•Molecular Ion
190[M+H]⁺[C₉H₂₀NO₃]⁺Protonated molecule, common in ESI or CI
144[M - •OCH₂CH₃]⁺[C₇H₁₄NO₂]⁺Loss of an ethoxy radical from the acetal group
102[M - CH(OEt)₂]⁺[C₅H₁₂NO]⁺Loss of the diethoxymethyl radical via alpha-cleavage
86[Morpholine - H]⁺[C₄H₈NO]⁺Fragment corresponding to the morpholin-2-yl cation
57[C₃H₇N]⁺•[C₃H₇N]⁺•Characteristic fragment from morpholine ring cleavage

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govscielo.org.mx

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the methylene and methyl groups.

N-H Stretching: A moderate absorption around 3300-3400 cm⁻¹ would confirm the presence of the secondary amine (N-H) group in the morpholine ring.

C-O-C Stretching: The most characteristic feature would be strong, prominent bands in the 1050-1150 cm⁻¹ region. These correspond to the asymmetric C-O-C stretching vibrations of both the ether linkage within the morpholine ring and the acetal group. researchgate.netnist.govchemicalbook.comspectrabase.com

C-N Stretching: A band in the 1100-1250 cm⁻¹ region can be attributed to the C-N stretching of the amine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While C=O and O-H bonds give strong IR signals, C-C and C-S bonds, as well as symmetric vibrations, tend to produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for analyzing the skeletal vibrations of the morpholine ring and the C-C bonds of the ethyl groups. researchgate.netacs.org Studies on related morpholine derivatives have successfully used a combination of experimental Raman spectra and Density Functional Theory (DFT) calculations to assign vibrational modes with high accuracy. scielo.org.mx

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIR3300 - 3400Medium
C-H Stretch (Aliphatic)IR, Raman2850 - 3000Strong
C-O-C Stretch (Acetal)IR1050 - 1150Strong
C-O-C Stretch (Ring)IR1115 - 1140Strong
C-N StretchIR1100 - 1250Medium
CH₂ Bend (Scissoring)IR1440 - 1480Medium

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, X-ray crystallography remains the definitive method for determining the precise three-dimensional structure of molecules in the solid state. This technique could be applied to a suitable crystalline derivative of the parent compound, such as a salt (e.g., a hydrochloride or bromide salt) or a co-crystal. mdpi.com

Should a crystalline derivative be prepared, single-crystal X-ray diffraction analysis would provide a wealth of structural information with unparalleled precision. researchgate.net This includes:

Unambiguous Confirmation of Connectivity: It would definitively prove the molecular structure determined by NMR.

Precise Bond Lengths and Angles: Providing exact measurements for every bond and angle in the molecule.

Solid-State Conformation: Revealing the preferred conformation of the morpholine ring (e.g., chair) and the orientation of the diethoxymethyl substituent in the crystal lattice. nih.gov

Intermolecular Interactions: Elucidating how the molecules pack together in the crystal, showing details of hydrogen bonding (involving the N-H group) and other non-covalent interactions that stabilize the crystal structure.

This technique has been widely used to confirm the structures of complex morpholine derivatives, providing crucial insights into their stereochemistry and packing arrangements. mdpi.comresearchgate.netacs.org

Emerging Research Directions and Future Perspectives on 2 Diethoxymethyl Morpholine

Integration into Flow Chemistry and Automated Synthesis Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgresearchgate.net While the synthesis of 2-(Diethoxymethyl)morpholine itself has not been specifically detailed in flow systems, the production of other morpholine (B109124) derivatives and related heterocyclic compounds has been successfully demonstrated using this technology. acs.orgsoci.org

The integration of this compound into automated synthesis platforms could be envisioned in two primary ways:

Synthesis of the Scaffold: Flow reactors could be employed for the synthesis of the this compound core. Continuous processes could allow for the safe handling of reagents and intermediates, precise control over reaction parameters to optimize yield and purity, and facilitate direct integration with downstream purification or reaction steps.

Use as a Building Block: In automated synthesis, this compound can serve as a key building block. Its secondary amine provides a reactive handle for diversification, while the diethoxymethyl group acts as a stable, masked aldehyde. This protecting group can be carried through multiple synthetic steps and later deprotected under specific acidic conditions to reveal the aldehyde for subsequent reactions, such as reductive amination, Wittig reactions, or condensations. This dual functionality makes it a valuable component for generating libraries of complex molecules in an automated fashion.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry investigates the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov Host-guest systems, a central concept in this field, involve a larger 'host' molecule encapsulating a smaller 'guest' molecule, leading to applications in sensing, drug delivery, and catalysis. rsc.orgnih.gov

The potential role of this compound in this area is intriguing. Research has shown that simple morpholine can act as a guest molecule, being included within the cavities of larger host systems. researchgate.net The introduction of the diethoxymethyl group at the 2-position adds steric bulk and changes the electronic profile of the molecule, which could influence its binding affinity and selectivity for specific hosts.

Future research could explore:

Guest Properties: Investigating this compound as a guest for various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. nih.gov The acetal (B89532) group could engage in specific hydrogen bonding or van der Waals interactions within the host cavity, potentially leading to stable complex formation.

Functional Host Development: The morpholine nitrogen allows for the covalent attachment of this compound to larger structures, enabling its use as a component in the design of new host molecules. The acetal could serve as a latent reactive site, which, upon deprotection, could trigger a change in the host's binding properties or release a payload.

Exploration in Polymer and Materials Science for Functional Materials

Morpholine derivatives are increasingly used in the development of advanced polymers and functional materials. e3s-conferences.org They can be incorporated as monomers to create polymers with unique properties or used as agents for curing and cross-linking resins. While this compound has not been specifically reported in this context, its structure suggests several promising avenues for exploration.

Potential Application AreaRole of this compoundResulting Material Property
Functional Monomers The nitrogen atom could be functionalized with a polymerizable group (e.g., an acrylate).Creation of "smart" polymers where the acetal can be hydrolyzed post-polymerization to create aldehyde-functionalized materials for sensing or bioconjugation.
Polymer Modification Used as a reagent to modify existing polymers that have reactive side chains.Introduction of masked aldehyde groups onto polymer backbones, enabling subsequent cross-linking or surface functionalization.
Hydrogel Formation After deprotection to the aldehyde, it can react with di- or poly-functional amines or hydrazides.Formation of biocompatible and potentially biodegradable hydrogels through Schiff base or hydrazone linkages.

The development of polymers from related structures, such as poly(morpholine-2,5-dione)s, highlights the utility of the morpholine core in creating biodegradable materials for biomedical applications. nih.gov The unique functionality of this compound could expand this chemical space significantly.

Development of Novel Catalytic Systems Incorporating this compound Ligands

The search for novel ligands is a driving force in the advancement of asymmetric catalysis. Chiral ligands containing heterocyclic scaffolds, such as morpholines, have shown great promise. nih.gov The morpholine ring can coordinate to a metal center, and substituents on the ring can create a specific chiral environment to control the stereochemical outcome of a reaction.

Although the use of this compound as a ligand has not been documented, its structure is analogous to other successful morpholine-based ligands. nih.gov Chiral versions of 2-(alkoxymethyl)morpholine derivatives have been synthesized and utilized in other contexts, demonstrating the accessibility of enantiomerically pure forms of this scaffold. nih.govnih.govresearchgate.net

Key areas for future investigation include:

Asymmetric Catalysis: The synthesis of enantiomerically pure (R)- and (S)-2-(diethoxymethyl)morpholine and its subsequent use as a chiral ligand for transition metals like palladium, rhodium, or iridium. nih.gov The oxygen of the acetal group could potentially act as an additional coordination site, creating a bidentate or even tridentate ligand system depending on further functionalization of the morpholine nitrogen.

Organocatalysis: While morpholine-based enamines generally show lower reactivity compared to their pyrrolidine (B122466) counterparts, strategic substitution can lead to highly efficient and selective organocatalysts. nih.govfrontiersin.org The 2-(diethoxymethyl) group could enforce a specific conformation of the morpholine ring, potentially enhancing stereocontrol in organocatalytic reactions like Michael additions or aldol (B89426) reactions. nih.gov

Untapped Reactivity Profiles and Methodological Innovations for Complex Molecule Synthesis

The true potential of a building block lies in its unique reactivity and its ability to enable the synthesis of complex molecular architectures. nih.gov For this compound, the interplay between the secondary amine and the masked aldehyde offers significant synthetic flexibility.

The synthesis of chiral alkoxymethyl morpholine analogs has been reported, typically starting from commercially available materials like (S)-2-(hydroxymethyl)morpholine derivatives. nih.gov These routes provide a foundation for accessing optically active this compound.

Future methodological innovations could focus on:

Orthogonal Deprotection: Developing synthetic sequences where the acetal is stable to conditions used to modify the nitrogen, and vice-versa, allowing for precise, stepwise elaboration of the molecule.

Domino Reactions: Designing reaction cascades initiated by the deprotection of the acetal. The newly revealed aldehyde could trigger an intramolecular cyclization or condensation with a group previously installed on the morpholine nitrogen, rapidly building molecular complexity.

Scaffold for Diversity: Using the this compound core as a central scaffold. The nitrogen can be functionalized via reductive amination or acylation, while the aldehyde (after deprotection) can be used for a different set of transformations, allowing for the generation of diverse compound libraries from a single, versatile intermediate. researchgate.net

Q & A

Basic: What are common synthetic routes for preparing 2-(Diethoxymethyl)morpholine derivatives?

Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, reacting morpholine with diethoxymethyl halides (e.g., diethoxymethyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) can yield the target compound. Phase-transfer catalysts like tetrabutylammonium bromide may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic methods are effective for characterizing this compound?

¹H and ¹³C NMR are critical for confirming the diethoxy methyl group (δ 1.2–1.4 ppm for CH₃; δ 3.4–3.7 ppm for OCH₂). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies C-O-C stretching (~1,100 cm⁻¹). For stereochemical analysis, 2D NMR (e.g., NOESY) or chiral HPLC (e.g., Chiralpak AD-H) resolves enantiomers .

Advanced: How to design experiments to assess DNA interaction mechanisms of derivatives?

Use ethidium bromide displacement assays to evaluate intercalation and circular dichroism (CD) to detect conformational DNA changes. Compare results to known intercalators (e.g., doxorubicin) and groove binders (e.g., Hoechst 33258). Molecular docking (AutoDock Vina) predicts binding modes, validated by isothermal titration calorimetry (ITC) for binding thermodynamics .

Advanced: How to resolve cytotoxicity discrepancies across studies?

Standardize assays (e.g., MTT with HepG2 or MCF-7 cells) and control variables (e.g., incubation time, serum concentration). Validate purity via HPLC (C18 column, ≥95%). Cross-reference structural analogs (e.g., 2-(4-Chlorophenyl)morpholine) to identify substituent-dependent activity trends. Meta-analysis of IC₅₀ values from ≥3 independent studies reduces bias .

Basic: What in vitro assays evaluate biological activity?

Preliminary screening includes:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, A549).
  • Enzyme inhibition : Kinase panels (e.g., EGFR, BRAF) at 10 µM.
  • Receptor binding : Radioligand displacement (e.g., [³H]Substance P for NK-1 receptors). Use triplicates and positive controls (e.g., cisplatin for cytotoxicity) .

Advanced: Strategies for synthesizing enantiopure derivatives?

Employ asymmetric catalysis with chiral ligands (e.g., (R)-BINOL) or enzymes (lipases). Chiral auxiliaries (e.g., Evans oxazolidinones) direct stereochemistry during ring closure. Chiral HPLC or SFC (supercritical fluid chromatography) confirms enantiomeric excess (≥98%) .

Advanced: Computational optimization of receptor affinity?

Perform density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps). Molecular dynamics (MD) simulations (GROMACS) assess binding stability. Dock derivatives into target receptors (e.g., NK-1) using AutoDock Vina; prioritize compounds with ΔG ≤ -9 kcal/mol and hydrogen-bond interactions .

Basic: Optimal storage conditions for stability?

Store at -20°C in amber vials under argon. Monitor degradation via quarterly HPLC (acetonitrile/water gradient). Avoid exposure to strong acids/oxidizers to prevent morpholine ring cleavage. Lyophilization enhances long-term stability for biological assays .

Basic: Methodologies for acute toxicity assessment?

Follow OECD Guideline 423: Administer escalating doses (5–2,000 mg/kg) to rodents, observing mortality and histopathology over 14 days. Parallel in vitro assays (Ames test, micronucleus) screen mutagenicity. Calculate LD₅₀ and NOAEL (no-observed-adverse-effect level) .

Advanced: Techniques to quantify neural receptor binding kinetics?

Surface plasmon resonance (SPR) measures real-time association/dissociation rates (e.g., kon = 2.8 × 10⁸ M⁻¹min⁻¹; koff = 0.0054 min⁻¹). Radioligand displacement (e.g., [¹²⁵I]Substance P) determines IC₅₀. Nonlinear regression (GraphPad Prism) calculates Kd (e.g., 19 pM for NK-1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.